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Compound of Interest

Compound Name: 2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No.: B3424510 Get Quote

An In-depth Technical Guide to the Crystal Structure of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,2'-Dimethoxy-1,1'-binaphthalene is a cornerstone of asymmetric synthesis, an axially chiral

biaryl compound whose utility is fundamentally derived from its unique three-dimensional

structure. This guide provides an in-depth analysis of its solid-state properties, focusing on the

crystallographic features that underpin its function. We will explore the synthesis of this

molecule, its defining conformational characteristics in the crystalline state, and a remarkable

crystallization behavior known as spontaneous resolution. This document synthesizes

structural data with practical protocols, offering field-proven insights for researchers leveraging

this molecule in catalysis and materials science.

Core Molecular Properties and Significance
2,2'-Dimethoxy-1,1'-binaphthalene belongs to the BINOL (1,1'-bi-2-naphthol) family of

compounds, where the hydroxyl groups of BINOL are replaced by methoxy ethers. This

modification alters its electronic properties and coordination chemistry while retaining the

essential chiral scaffold. The molecule exhibits atropisomerism, a form of chirality arising from

restricted rotation around the C1-C1' single bond connecting the two naphthalene rings. This

hindered rotation locks the molecule into one of two stable, non-superimposable, mirror-image

conformations (enantiomers), designated as (R) and (S).
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The absolute configuration of this chiral backbone is the source of its value, enabling the

precise stereochemical control required in the synthesis of enantiomerically pure compounds, a

critical aspect of modern drug development.[1]

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for 2,2'-Dimethoxy-1,1'-
binaphthalene is presented below.

Property Value Source(s)

Molecular Formula C₂₂H₁₈O₂ [2]

Molecular Weight 314.38 g/mol [2]

Appearance
White to off-white solid,

powder, or crystals
-

Melting Point 227-231 °C -

CAS Number 35294-28-1 ((R)-enantiomer) -

75640-87-8 ((S)-enantiomer) -

2960-93-2 (racemate) [2]

Optical Activity [α]²⁰/D
+52° (c=1% in chloroform) for

(R)-enantiomer
-

-75° to -70° (c=1.2 in THF) for

(S)-enantiomer
-

Synthesis and Crystallization Pathway
The primary route to enantiopure 2,2'-dimethoxy-1,1'-binaphthalene is through the

methylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The synthesis is a

straightforward etherification that protects the hydroxyl groups and establishes the final ligand

precursor.[3]
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Synthesis Workflow

(S)-BINOL
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Aqueous Workup
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Recrystallization

(S)-2,2'-Dimethoxy-1,1'-binaphthalene

Click to download full resolution via product page

Caption: Synthetic workflow for 2,2'-dimethoxy-1,1'-binaphthalene from BINOL.

Protocol 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-
binaphthalene
This protocol is adapted from established literature procedures for the Williamson ether

synthesis of BINOL derivatives.[3][4]

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

(S)-BINOL (1.0 equiv), anhydrous potassium carbonate (3.0 equiv), and acetone.

Reagent Addition: Add dimethyl sulfate (2.5 equiv) to the suspension under stirring.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Quenching & Workup: After cooling to room temperature, filter the solid salts and wash with

acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash sequentially with water and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl

acetate/hexane) to obtain pure (S)-2,2'-dimethoxy-1,1'-binaphthalene as a white crystalline

solid.

Crystal Structure and Solid-State Conformation
The crystal structure of racemic 2,2'-dimethoxy-1,1'-binaphthalene has been determined and

its coordinates are available from the Cambridge Crystallographic Data Centre (CCDC) under

deposition number 258234.[2] While the primary publication is not readily available, analysis of

closely related structures, such as (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl, provides

critical insights into the expected solid-state conformation.[5]

Atropisomeric Conformation: In the solid state, the molecule adopts a non-planar

conformation. The steric hindrance between the hydrogen atoms at the 8 and 8' positions, as

well as the methoxy groups at the 2 and 2' positions, prevents free rotation around the C1-

C1' bond.

Dihedral Angle: The defining structural parameter is the dihedral angle between the mean

planes of the two naphthalene ring systems. In analogues, this angle is typically in the range

of 83-89°.[5] This significant twist from planarity is the physical manifestation of the

molecule's axial chirality.

Intermolecular Interactions: The crystal packing is primarily governed by van der Waals

forces. In related structures, weak C—H⋯O hydrogen bonds are observed, which link

adjacent molecules and contribute to the stability of the crystal lattice.[5] The methoxy

groups act as hydrogen bond acceptors in these interactions.
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Spontaneous Resolution by Preferential
Crystallization
One of the most scientifically compelling aspects of 2,2'-dimethoxy-1,1'-binaphthalene is its

ability to undergo spontaneous resolution. It crystallizes as a conglomerate, which is a rare

physical mixture of separate crystals, each containing only one of the two enantiomers.[6] This

is in contrast to the more common racemic compounds, where both enantiomers are present in

a 1:1 ratio within the same crystal lattice.

This property allows for an efficient optical resolution technique known as entrainment or

preferential crystallization. If a supersaturated solution of the racemate is seeded with a crystal

of one pure enantiomer, that enantiomer will preferentially crystallize out of the solution.

Remarkably, for this specific compound, even a small initial enantiomeric excess (ee) of ~2% is

sufficient to induce the crystallization of the major enantiomer, amplifying the ee to over 98% in

a single step.[6]
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Preferential Crystallization (Entrainment)

Supersaturated Racemic Solution
(with slight enantiomeric excess, e.g., 2% ee of S)
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Caption: The process of optical resolution via preferential crystallization.

Protocol 2: Optical Resolution by Preferential
Crystallization
This protocol is based on the published method for the entrainment of 2,2'-dimethoxy-1,1'-
binaphthalene.[6]
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Preparation of Solution: Prepare a supersaturated solution of racemic 2,2'-dimethoxy-1,1'-
binaphthalene with a slight enantiomeric excess (~2%) in anisole at a concentration of

approximately 0.1 M. This can be achieved by adding a small amount of pure enantiomer to

the racemate.

Crystallization Conditions: Heat the solution to obtain a clear solution and then cool it to the

desired crystallization temperature (e.g., 40 °C).

Entrainment: Allow the solution to stand without stirring. The enantiomer present in excess

will begin to crystallize. If crystallization does not occur, seeding with a few microcrystals of

the desired enantiomer may be necessary.

Monitoring: Monitor the crystallization process. The extent of crystallization can be followed

by observing the decrease in the concentration of the solute in the mother liquor.

Isolation: Once a suitable amount of solid has formed, filter the crystals and wash them with

a small amount of cold solvent.

Analysis: Dry the crystals and determine their enantiomeric excess using chiral High-

Performance Liquid Chromatography (HPLC). The ee should be significantly amplified, often

exceeding 98%.

Conclusion: From Crystal Form to Catalytic
Function
The solid-state structure of 2,2'-dimethoxy-1,1'-binaphthalene is not merely a physical

characteristic; it is the blueprint for its chemical function. The defined dihedral angle and rigid

chiral conformation, established and observable in its crystalline form, are preserved in solution

and are directly responsible for creating the chiral environment necessary for asymmetric

catalysis. Its unique crystallization as a conglomerate provides a powerful, non-

chromatographic method for obtaining enantiopure material. This deep understanding of its

solid-state chemistry empowers researchers to effectively synthesize, purify, and deploy this

vital building block in the development of next-generation pharmaceuticals and advanced

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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